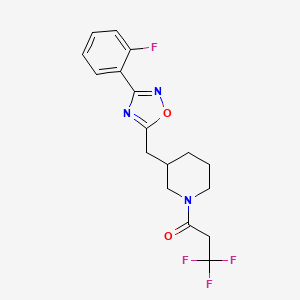

3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a compound featuring an intricate structure that combines fluorinated aromatics with a 1,2,4-oxadiazole ring and a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2-fluorophenyl group and its incorporation into the oxadiazole ring. Here's a stepwise method:

Formation of 1,2,4-Oxadiazole Ring: : A reaction between an amidoxime derivative and a carboxylic acid chloride results in the formation of the 1,2,4-oxadiazole ring.

Attachment of the Piperidine Ring: : Using standard nucleophilic substitution reactions, the piperidine moiety can be introduced via alkylation with suitable leaving groups.

Final Coupling: : The final product is achieved through coupling of the intermediate with the trifluoromethyl ketone under anhydrous conditions, typically catalyzed by bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Large-scale synthesis may employ more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Use of continuous flow reactors could be beneficial to manage the exothermic nature of some reactions involved.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation and Reduction: : The compound is relatively stable, but under strong oxidative conditions, it can undergo degradation. Reduction reactions, especially those targeting the trifluoromethyl ketone group, can lead to alcohol derivatives.

Substitution: : The compound's aromatic ring allows for electrophilic aromatic substitution, particularly useful in modifying the fluorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Oxidative Products: : Derivatives with additional oxygen functionalities.

Reductive Products: : Alcohol derivatives replacing the ketone group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate due to its functional groups, which can undergo further transformations. Its stability under various conditions makes it an excellent candidate for creating complex molecules.

Biology and Medicine

The trifluoromethyl and oxadiazole groups in the compound are significant because of their bioactive properties. This compound has shown potential as a pharmacophore in designing inhibitors for certain enzymes and receptors, making it valuable in drug development.

Industry

In the industrial sector, the compound's unique reactivity and stability make it useful in the development of novel materials, such as advanced polymers and fluorinated surface coatings.

Wirkmechanismus

The mechanism by which 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one exerts its effects is largely dependent on its molecular targets. The compound interacts with specific enzymes or receptors, often inhibiting or modulating their activity through binding to active sites or allosteric sites, thereby altering biological pathways.

Vergleich Mit ähnlichen Verbindungen

Compared to other trifluoromethyl ketones and oxadiazole-containing compounds, this particular molecule stands out due to the combination of its structural elements, which provide a balance of stability and reactivity.

Similar Compounds

3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-one

1-(2,4-Difluorophenyl)-2-(1,2,4-oxadiazol-5-yl)ethanone

Piperidine derivatives with varied substitution on the nitrogen atom.

There you have it—a deep dive into the fascinating world of 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one. Quite the mouthful, but definitely an interesting compound!

Biologische Aktivität

3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly in relation to cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇F₄N₃O₂ |

| Molecular Weight | 371.33 g/mol |

| CAS Number | 1705135-22-3 |

The structure includes a trifluoromethyl group and a piperidine moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that the oxadiazole scaffold possesses significant anticancer properties. The compound's structure allows it to interact with various biological targets, including:

- Enzymes and Kinases : Inhibition of pyruvate dehydrogenase kinase (PDHK) has been noted as a mechanism through which this compound may exert its effects. PDHK plays a crucial role in cancer metabolism, making it a target for therapeutic intervention .

- Cell Proliferation : Studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit cell growth in various cancer cell lines by targeting specific enzymes involved in cell division and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Growth Factors : The compound may interfere with signaling pathways that promote tumor growth.

- Selective Interaction with Nucleic Acids : The oxadiazole moiety can bind selectively to nucleic acids and proteins involved in cancer progression.

- Antioxidant Activity : Some studies suggest that oxadiazole derivatives exhibit antioxidant properties that could contribute to their anticancer efficacy .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of oxadiazole derivatives against various cancer cell lines. For instance:

- A study evaluated the cytotoxicity of various oxadiazole compounds on breast cancer cell lines and found significant inhibition of cell viability at micromolar concentrations .

In Vivo Studies

Preclinical trials involving animal models have shown promising results for the use of oxadiazole-based compounds in reducing tumor size and improving survival rates in treated subjects .

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F4N3O2/c18-13-6-2-1-5-12(13)16-22-14(26-23-16)8-11-4-3-7-24(10-11)15(25)9-17(19,20)21/h1-2,5-6,11H,3-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWLTPZVIXSBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.